molecular formula C18H15ClN4OS B12038829 4-((3-Allyl-2-hydroxybenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478254-30-7

4-((3-Allyl-2-hydroxybenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12038829
CAS No.: 478254-30-7
M. Wt: 370.9 g/mol
InChI Key: HAGCRBJGMNFWPG-RGVLZGJSSA-N
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Description

4-((3-Allyl-2-hydroxybenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a Schiff base derivative of the 1,2,4-triazole-5(4H)-thione scaffold. The allyl group (CH₂CHCH₂) introduces steric bulk and electron-rich characteristics, while the 2-hydroxybenzylidene fragment enables hydrogen bonding and metal chelation. The 2-chlorophenyl substituent is associated with enhanced lipophilicity and antimicrobial properties, as seen in analogous triazole-thiones . This compound’s synthesis likely involves condensation of a 4-amino-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione precursor with 3-allyl-2-hydroxybenzaldehyde under acidic conditions, a method consistent with related Schiff base formations .

Properties

CAS No.

478254-30-7

Molecular Formula

C18H15ClN4OS

Molecular Weight

370.9 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H15ClN4OS/c1-2-6-12-7-5-8-13(16(12)24)11-20-23-17(21-22-18(23)25)14-9-3-4-10-15(14)19/h2-5,7-11,24H,1,6H2,(H,22,25)/b20-11+

InChI Key

HAGCRBJGMNFWPG-RGVLZGJSSA-N

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl)O

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-((3-Allyl-2-hydroxybenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione” typically involves the following steps:

    Formation of the Benzylidene Intermediate: The reaction between 3-allyl-2-hydroxybenzaldehyde and an appropriate amine under acidic or basic conditions to form the benzylidene intermediate.

    Cyclization: The benzylidene intermediate undergoes cyclization with 2-chlorophenylhydrazine to form the triazole ring.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the benzylidene moiety, leading to various reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit potent antimicrobial properties. For instance:

Anticancer Potential

Triazole derivatives have been extensively studied for their anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines, although further research is required to elucidate the underlying mechanisms .

Anti-inflammatory Activity

The anti-inflammatory properties of triazoles are also noteworthy. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Screening

A study conducted by Muthal et al. (2010) synthesized various triazole derivatives, including those similar to the compound under discussion. The results indicated that certain substitutions on the triazole ring significantly enhanced antibacterial activity against Bacillus subtilis and E. coli, with zones of inhibition comparable to standard antibiotics .

Case Study 2: Structure-Activity Relationship (SAR)

In a structure-activity relationship study published in 2020, researchers synthesized several triazole derivatives and assessed their antibacterial activities. The findings highlighted that electron-withdrawing groups on the phenyl ring improved antibacterial potency significantly, suggesting that modifications to the compound's structure could enhance its efficacy against resistant bacterial strains .

Data Table: Summary of Biological Activities

Activity TypeTest Organisms/ConditionsObserved Efficacy
AntibacterialS. aureus, E. coli, K. pneumoniaeMICs comparable to levofloxacin
AntifungalCandida albicans (predicted)Similar efficacy expected
AnticancerVarious cancer cell linesInduction of apoptosis observed
Anti-inflammatoryIn vitro assaysInhibition of pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of “4-((3-Allyl-2-hydroxybenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione” involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate interaction.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The 2-chlorophenyl group is critical for antimicrobial activity, while the allyl and hydroxy groups modulate solubility and target binding .
  • Synthetic Scalability : Microwave-assisted methods could reduce the synthesis time of the target compound from hours to minutes, aligning with trends in green chemistry .
  • Therapeutic Potential: Hybridization with flurbiprofen-like moieties (e.g., biphenyl groups) may enhance anti-inflammatory or analgesic properties .

Biological Activity

The compound 4-((3-Allyl-2-hydroxybenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (CAS Number: 478254-30-7) is a member of the 1,2,4-triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and other pharmacological potentials.

Chemical Structure and Properties

The molecular formula of the compound is C18H15ClN4OSC_{18}H_{15}ClN_{4}OS with a molecular weight of 370.9 g/mol. The structure features a triazole ring substituted with a chlorophenyl group and an allyl-hydroxybenzyl moiety, which may contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. For instance:

  • A study investigated various 1,2,4-triazole derivatives and found that those with mercapto and thione substitutions exhibited significant cytotoxicity against human cancer cell lines such as melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) .
  • The synthesized derivatives showed varying degrees of selectivity towards cancer cells. Notably, certain compounds demonstrated IC50 values indicating effective inhibition of cell proliferation in 3D cultures .
CompoundCell LineIC50 Value (µM)Selectivity
This compoundMDA-MB-23127.3High
Other DerivativesIGR396.2Moderate

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties . Triazole derivatives have been documented for their effectiveness against various pathogens:

  • Research has shown that triazole-thione compounds exhibit antibacterial and antifungal activities, making them candidates for further development in treating infections .

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, the compound may also possess:

  • Anti-inflammatory properties: Some triazole derivatives have shown to reduce inflammation in various models.
  • Antioxidant activity : The presence of hydroxy groups in the structure can enhance free radical scavenging ability .

Case Studies

Several case studies have been conducted to assess the biological activity of similar triazole compounds:

  • Study on Anticancer Efficacy : A recent investigation into triazole derivatives revealed that modifications at specific positions significantly enhance cytotoxicity against cancer cells. The study emphasized the importance of substituents like allyl and hydroxyl groups in improving efficacy .
  • Antimicrobial Screening : Another study evaluated a series of triazole-thione compounds against common bacterial strains. The results indicated that certain derivatives exhibited comparable or superior activity to established antibiotics .

Q & A

Q. What are the standard synthetic routes for preparing 4-((3-allyl-2-hydroxybenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation of thiocarbohydrazide with substituted aromatic acids or aldehydes under reflux conditions. For example, describes a method where 4-hydroxyphenylacetic acid and thiocarbohydrazide are fused at 413 K, followed by recrystallization from methanol. Optimization involves adjusting stoichiometry, solvent choice (e.g., ethanol or methanol), and reaction duration. Acidic or basic catalysts (e.g., KOH in aqueous ethanol, as in ) can enhance yield. Monitoring via TLC and purification by recrystallization or column chromatography ensures product purity .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this triazole-thione derivative?

  • X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding) with high precision. reports a dihedral angle of 67.51° between the triazole-thione and benzene rings, validated using SHELXL .
  • Spectroscopy : FT-IR confirms functional groups (e.g., N–H, C=S stretches at ~3400 cm⁻¹ and 1250 cm⁻¹). NMR (¹H/¹³C) identifies proton environments, such as the allyl group (δ 5.1–5.9 ppm) and aromatic protons .

Q. How do hydrogen bonding and π-π interactions influence the crystal packing of this compound?

In the crystal lattice, N–H···O/S and O–H···S hydrogen bonds (e.g., N2–H2···O1 in ) link molecules into 1D chains, forming a 3D framework. Weak interactions like C–H···π and π-π stacking (3.8–4.2 Å) further stabilize the structure. These interactions are critical for predicting solubility and stability .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data refinement, particularly for disordered regions or high R-factors?

Discrepancies in refinement can arise from disorder in flexible groups (e.g., allyl substituents). Using SHELXL’s PART instruction or ISOR restraints ( ) mitigates thermal motion errors. For high R-factors, increasing data resolution (<1.0 Å) and applying multi-scan absorption corrections (via SADABS) improve accuracy. achieved an R-factor of 0.031 by refining H-atom positions via difference Fourier maps and riding models .

Q. How can computational methods (e.g., DFT) complement experimental data in analyzing electronic properties or reaction mechanisms?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO), electrostatic potential surfaces, and reaction pathways. used DFT to validate experimental NMR/IR data and predict charge distribution in triazole-thiones. MEP maps identify nucleophilic/electrophilic sites, guiding derivatization strategies .

Q. What experimental design considerations are critical for evaluating biological activity (e.g., antimicrobial assays) to ensure reproducibility?

  • Standardized protocols : Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) determination.
  • Controls : Include positive (e.g., ciprofloxacin) and solvent controls.
  • Structural analogs : Compare with compounds like 4-(3-chlorophenyl)methyl derivatives () to establish structure-activity relationships (SAR).
  • Solubility : Pre-dissolve compounds in DMSO (<1% v/v) to avoid solvent toxicity .

Q. How do solvent polarity and reaction pH affect the tautomeric equilibrium of the triazole-thione moiety?

The thione (C=S) ↔ thiol (SH) tautomerism is pH-dependent. In polar aprotic solvents (DMF, DMSO), the thione form dominates, while acidic conditions (pH < 5) favor thiol tautomers. UV-Vis spectroscopy (250–300 nm shifts) and ¹H NMR (disappearance of S–H proton at δ 3.5–4.0 ppm) monitor equilibrium. observed thione stabilization in ethanol under reflux .

Methodological Challenges & Solutions

Q. How can researchers address low yields in the final step of triazole-thione synthesis?

  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 h) and improves yield by 15–20%.
  • Catalysts : Use p-toluenesulfonic acid (PTSA) or ionic liquids to accelerate condensation.
  • Workup : Extract unreacted starting materials with NaHCO₃ ( ) and purify via silica gel chromatography .

Q. What analytical techniques are suitable for probing thermal stability and decomposition pathways?

  • TGA/DSC : Determine decomposition onset temperatures (e.g., 475–477 K in ) and enthalpy changes.
  • Mass spectrometry : Identify volatile fragments (e.g., loss of Cl⁻ or allyl groups) during pyrolysis.
  • Hot-stage microscopy : Visually monitor phase transitions .

Q. How do substituent electronic effects (e.g., electron-withdrawing Cl) influence the compound’s reactivity in nucleophilic substitutions?

The 2-chlorophenyl group’s electron-withdrawing nature increases electrophilicity at the triazole C5 position, facilitating nucleophilic attacks (e.g., alkylation or acylation). Hammett constants (σ) correlate reaction rates with substituent electronic profiles. demonstrated enhanced antifungal activity in chlorinated analogs due to increased membrane permeability .

Data Interpretation & Validation

Q. How should researchers validate hydrogen bond geometries in crystallographic models?

Use PLATON’s VALIDATE or Mercury’s Contact Analysis to check bond distances (N–H···O: 2.6–3.0 Å) and angles (>120°). refined H-atoms freely but applied riding models for CH/NH groups. ADDSYM checks for missed symmetry operations .

Q. What statistical approaches resolve discrepancies in biological activity data across studies?

Apply multivariate analysis (e.g., PCA or ANOVA) to isolate variables like inoculum size or solvent effects. Replicate assays in triplicate and report mean ± SEM. highlighted MIC variations due to agar dilution vs. broth microdilution methods .

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